molecular formula C12H14N2O2S B2791223 methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate CAS No. 1507763-03-2

methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate

Cat. No.: B2791223
CAS No.: 1507763-03-2
M. Wt: 250.32
InChI Key: TUQUHOLTQQJIPX-UHFFFAOYSA-N
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Description

Methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate is a heterocyclic compound featuring a benzodiazole core with a sulfanylidene (S=) substituent at position 2 and a methyl butanoate side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its crystallographic characterization likely employs SHELXL, a widely used refinement program for small-molecule structures .

Properties

IUPAC Name

methyl 4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-14-10-6-3-2-5-9(10)13-12(14)17/h2-3,5-6H,4,7-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQUHOLTQQJIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on enzyme inhibition.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzodiazoles have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

2. Enzyme Inhibition

This compound has displayed inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin synthesis and is a target for treatments related to hyperpigmentation disorders.

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Study on Benzodiazole Derivatives Investigated the anticancer activity of various benzodiazole derivatives. Results showed significant inhibition of cell growth in breast and colon cancer cell lines.
Tyrosinase Inhibition Study Reported that similar compounds inhibited mushroom tyrosinase activity by up to 96%, suggesting potential use in treating skin pigmentation issues .
Mechanistic Studies Lineweaver-Burk plots indicated competitive inhibition of tyrosinase by certain derivatives, providing insights into the binding interactions at the enzyme's active site .

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Activity

Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer progression.

Modulation of Signaling Pathways

Inhibition of specific kinases involved in cell proliferation and survival pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound shares structural similarities with benzimidazole derivatives, such as 4-(5-Amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 1, ). Key differences include:

  • Substituent on the Heterocyclic Core: The target compound has a sulfanylidene group (S=) at position 2, while compound 1 features an amino group (-NH₂) at position 4.
  • Side Chain: Both compounds have a butanoate ester, but compound 1 includes a methyl group on the benzimidazole nitrogen.

These differences influence reactivity and physicochemical properties. For example, the sulfanylidene group may enhance hydrogen-bonding capacity compared to the amino group, affecting solubility and crystal packing .

Crystallographic Characterization

Both compounds may utilize SHELX software (e.g., SHELXL for refinement) for structural determination. SHELXL’s robustness in handling high-resolution data and twinned crystals makes it suitable for resolving complex substituent effects in analogs .

Hypothesized Property Differences

Property Target Compound Compound 1 ()
Polarity Higher (due to S= group) Moderate (amino group)
Hydrogen Bonding Strong (S= as acceptor/donor) Moderate (NH₂ as donor)
Synthetic Complexity Likely higher (sulfur incorporation) Moderate (standard reductive amination)

Research Findings and Implications

  • Crystallography : The use of SHELXL ensures precise refinement of the sulfanylidene group’s geometry, critical for understanding intermolecular interactions .
  • Reactivity: The sulfur moiety in the target compound may confer redox activity, unlike amino-substituted analogs, expanding its utility in catalysis or drug design.
  • Stability : Sulfur-containing heterocycles can exhibit greater thermal stability, as seen in related benzothiazole derivatives.

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